Product packaging for Methyl 2-(1H-indol-3-yl)acetate-d5(Cat. No.:)

Methyl 2-(1H-indol-3-yl)acetate-d5

Cat. No.: B560873
M. Wt: 194.24 g/mol
InChI Key: KTHADMDGDNYQRX-BCDFGHNYSA-N
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Description

Significance of Isotopic Labeling in Modern Chemical Biology and Organic Synthesis

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. nih.gov This substitution, particularly with stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), creates a "labeled" compound that is chemically similar to its natural counterpart but physically distinguishable. cymitquimica.comresearchgate.net This distinction is the cornerstone of its utility in modern research.

The primary advantage of using stable isotopes is their ability to act as tracers in chemical reactions, metabolic pathways, and cellular processes without altering the system's fundamental properties. nih.govresearchgate.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily detect the mass or magnetic resonance difference imparted by the isotope. cymitquimica.comresearchgate.net This allows researchers to track the exact fate of a molecule, elucidate complex reaction mechanisms, and quantify endogenous compounds with high precision and accuracy. nih.govcymitquimica.com In drug discovery, deuteration can also alter a drug's metabolic profile, sometimes leading to improved pharmacokinetic properties. hmdb.ca

Overview of Deuterated Indole (B1671886) Structures and Their Research Utility

The indole ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the essential amino acid tryptophan and vital plant hormones like indole-3-acetic acid (IAA). hmdb.cascirp.org Consequently, deuterated indole derivatives are in high demand for both chemical and biological research. hmdb.cascirp.org

Polydeuterated indoles, where multiple hydrogen atoms are replaced with deuterium, are particularly valuable. scirp.org They serve as exceptional internal standards for quantitative analysis using mass spectrometry, as their increased mass shifts their signal away from the natural isotopic cluster of the unlabeled analyte, enhancing sensitivity and accuracy. frontiersin.orgnih.gov Furthermore, they are indispensable tools for tracing the biotransformation and metabolic pathways of bioactive indoles in complex biological systems. cymitquimica.comscirp.org The development of efficient and regioselective methods for synthesizing these deuterated indoles is an active area of chemical research. orgsyn.orgsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B560873 Methyl 2-(1H-indol-3-yl)acetate-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHADMDGDNYQRX-BCDFGHNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of Deuterated Indole 3 Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content and Positional Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structural details of molecules, including the specific sites of isotopic labeling. For deuterated indole (B1671886) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the positions of deuterium atoms and assess the isotopic enrichment.

¹H NMR Analysis: In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) results in the disappearance or significant reduction of the corresponding signal in the spectrum. sigmaaldrich.com For Methyl indole-2,4,5,6,7-D5-3-acetate, the signals corresponding to the protons at positions 2, 4, 5, 6, and 7 of the indole ring are expected to be absent or show very low intensity. The remaining prominent signals would be from the acetate (B1210297) methyl group and the methylene (B1212753) bridge. By integrating the residual proton signals at the deuterated positions and comparing them to a non-deuterated internal reference, the percentage of deuterium incorporation can be accurately calculated. nih.gov For example, a study on the deuteration of indole showed that deuterium incorporation could be determined by the reduction in the integral values of the corresponding proton signals. nih.gov

¹³C NMR Analysis: While ¹H NMR confirms the absence of protons, ¹³C NMR provides direct evidence of C-D bonds and their effect on the carbon skeleton. The coupling between carbon-13 and deuterium (J-coupling) causes the signal for a deuterated carbon to appear as a multiplet (e.g., a triplet for a -CD group). Furthermore, deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon, known as the deuterium isotope effect (DIE). nih.gov This effect can also be observed on adjacent carbons (geminal and vicinal isotope effects), providing further confirmation of the deuteration pattern. nih.govclockss.org For instance, in a fully deuterated ring, the ¹³C spectrum would show characteristic multiplets and upfield-shifted signals for carbons C2, C4, C5, C6, and C7 compared to the unlabeled compound. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Indole-3-acetic acid (IAA) Moiety This table provides typical chemical shift ranges for the non-deuterated indole-3-acetic acid protons in a common NMR solvent for comparison. In the D5-labeled compound, signals for H2, H4, H5, H6, and H7 would be significantly diminished or absent.

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity
H1 (N-H)8.10-8.40br s
H27.15-7.25t
H47.50-7.60d
H57.05-7.15t
H66.95-7.05t
H77.30-7.40d
-CH₂-3.70-3.80s

Data compiled from representative spectra. rsc.orghmdb.ca Actual values can vary based on solvent and concentration.

Table 2: Representative ¹³C NMR Chemical Shifts for Indole-3-acetic acid (IAA) Moiety This table shows typical chemical shifts for the non-deuterated indole-3-acetic acid carbons. Deuteration at positions 2, 4, 5, 6, and 7 would cause an upfield shift and multiplet splitting for the corresponding carbon signals.

Carbon PositionTypical Chemical Shift (δ, ppm)
C2124.0-125.0
C3107.5-108.5
C3a127.0-128.0
C4118.5-119.5
C5121.5-122.5
C6119.5-120.5
C7111.0-112.0
C7a136.0-137.0
-CH₂-31.0-32.0
-C=O174.0-175.0

Data compiled from representative spectra. nih.govhmdb.cayoutube.com Actual values can vary based on solvent and concentration.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantitative Analysis

Mass spectrometry is the cornerstone of quantitative analysis using isotopically labeled internal standards. It is used to determine the isotopic purity of the standard and to quantify the target analyte in complex biological matrices. scioninstruments.com The use of a stable isotope-labeled internal standard, such as Methyl indole-2,4,5,6,7-D5-3-acetate, is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. nih.govnih.gov

GC-MS is a classic and robust technique for the analysis of volatile or derivatized compounds. gcms.cz For the analysis of indole-3-acetates, derivatization to their methyl esters is a common practice. nih.gov In this method, the gas chromatograph separates the analyte and the internal standard before they enter the mass spectrometer.

Selected Ion Monitoring (SIM) is an acquisition mode where the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions, rather than scanning the entire mass range. wikipedia.org This approach dramatically increases sensitivity and reduces chemical noise by focusing the detector's time on the ions characteristic of the compounds of interest. gcms.czvolatileanalysis.com For quantitative analysis, a pair of ions is typically monitored: one for the endogenous (unlabeled) analyte and another for the deuterated internal standard. nih.gov

Table 3: Exemplary Ions for GC-MS-SIM Analysis of Methyl Indole-3-acetate (B1200044) and its D5-labeled Standard

CompoundMonitored Ion (m/z)Ion Identity
Methyl indole-3-acetate130Base Peak (Quinolinium ion)
Methyl indole-3-acetate189Molecular Ion [M]⁺
Methyl indole-2,4,5,6,7-D5-3-acetate135Base Peak (Quinolinium-d5 ion)
Methyl indole-2,4,5,6,7-D5-3-acetate194Molecular Ion [M+5]⁺

These m/z values are based on the mass spectra of the unlabeled compound and the expected +5 mass shift for the pentadeuterated standard. nih.govnist.gov

LC-ESI-MS/MS has become the preferred method for quantifying phytohormones and other metabolites due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds without derivatization. researchgate.netjabonline.innih.gov The sample is first separated by liquid chromatography, then ionized by electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. mdpi.com

The tandem mass spectrometry (MS/MS) component provides an additional layer of specificity. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.govmdpi.com This precursor → product ion transition is highly specific to the target molecule, minimizing interference from matrix components. nih.gov A separate MRM transition is monitored for the deuterated internal standard. nih.gov

Table 4: Representative LC-ESI-MS/MS Transitions for Indole-3-acetic acid and its D5-labeled Standard

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Indole-3-acetic acid (IAA)176.1130.0
Indole-2,4,5,6,7-D5-acetic acid181.1135.0

Note: This table shows transitions for the acid form, as analysis is often performed on the hydrolyzed sample. The product ion at m/z 130 corresponds to the characteristic quinolinium fragment. mdpi.comresearchgate.net The D5-labeled standard shows the expected +5 shift in both the precursor and product ions.

A significant advantage of using polydeuterated standards like Methyl indole-2,4,5,6,7-D5-3-acetate is the ability to overcome the issue of isotope cluster overlap. nih.gov Any organic molecule has a natural abundance of heavy isotopes (primarily ¹³C). This results in a small "isotope cluster" of peaks in the mass spectrum at M+1, M+2, etc., relative to the monoisotopic mass. When using an internal standard with a small mass shift (e.g., D1 or D2), the signal for the standard can overlap with the natural isotope cluster of the much more abundant endogenous analyte. nih.govresearchgate.net This overlap can lead to inaccurate quantification, especially when analyzing low concentrations of the analyte.

By using a pentadeuterated (D5) standard, the mass is shifted by 5 Daltons (Da). This significant mass difference moves the signal of the internal standard far away from the natural isotope cluster of the unlabeled analyte, completely resolving the overlap. nih.gov This clean separation allows for more accurate and precise measurement. Furthermore, because there is no interference from the analyte's isotope tail, it is possible to use wider mass windows or lower resolution settings on the mass spectrometer, which can lead to a substantial increase in signal intensity and thus enhanced sensitivity for the assay. nih.gov

Applications in Research

Use as an Internal Standard in Mass Spectrometry-Based Quantification

One of the principal applications of Methyl indole-2,4,5,6,7-D5-3-acetate is as an internal standard for quantitative analyses using mass spectrometry, particularly with gas chromatography-mass spectrometry (GC-MS). cymitquimica.comnih.gov In quantitative studies, a known amount of the deuterated standard is added to a sample. Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves the same way during sample extraction, purification, and derivatization, correcting for any sample loss.

In the mass spectrometer, the deuterated standard is easily distinguished from the natural analyte due to its higher mass. nih.gov For instance, the molecular ion of the methyl ester of d5-IAA would be monitored alongside the molecular ion of the natural methyl indole-3-acetate (B1200044). nih.gov This use of a polydeuterated standard increases the sensitivity and precision of the measurement by shifting the standard's signal away from the natural isotopic interference of the analyte. frontiersin.orgnih.gov

Role in Metabolic Studies and as a Tracer in Biological Systems

Methyl indole-3-acetate (MeIAA) is known to be present in plants and can be hydrolyzed by esterase enzymes to release the active plant hormone indole-3-acetic acid (IAA). nih.gov This suggests that MeIAA can function as a precursor or storage form of auxin.

Conclusion

Summary of the Compound's Importance

Methyl indole-2,4,5,6,7-D5-3-acetate stands as a specialized and highly valuable tool in the fields of analytical chemistry, plant science, and chemical biology. Its importance stems directly from the stable isotopic labels on its indole (B1671886) core. This deuteration allows it to serve as a high-fidelity internal standard for the precise quantification of its unlabeled counterpart, methyl indole-3-acetate (B1200044), and the parent hormone, indole-3-acetic acid. Furthermore, it functions as an effective tracer, enabling detailed investigation into the metabolic fate, transport, and signaling functions of auxin conjugates within complex biological matrices.

Future Perspectives in Research

The utility of Methyl indole-2,4,5,6,7-D5-3-acetate and similar deuterated compounds is set to expand with advancements in analytical instrumentation. The increasing sensitivity of mass spectrometry platforms will allow for the detection and quantification of plant hormones and their metabolites at ever-lower concentrations, enabling more detailed spatial and temporal studies of hormone dynamics. As our understanding of the intricate roles of hormone conjugates and metabolism in developmental and stress responses grows, the demand for high-quality isotopic tracers like this one will continue to increase, solidifying their essential role in pushing the frontiers of biological research.

Future Research Directions and Emerging Methodological Advancements

Development of Next-Generation Regioselective Deuteration Methods for Complex Indole (B1671886) Scaffolds

The synthesis of specifically labeled indole derivatives, such as Methyl indole-2,4,5,6,7-D5-3-acetate, hinges on the ability to selectively introduce deuterium (B1214612) at desired positions on the indole core. While methods for producing perdeuterated indoles exist, the development of programmable, regioselective methods for deuterating complex indole scaffolds is a major focus of current research. acs.orgresearchgate.net

Historically, achieving regioselectivity has been challenging. Acid-catalyzed hydrogen-deuterium exchange reactions can be effective but sometimes require harsh conditions or offer limited control over the exact positions of deuteration. acs.org For instance, treating 3-substituted indoles with deuterated sulfuric acid in deuterated methanol (B129727) can effectively deuterate the benzene (B151609) ring portion of the indole, while using deuterated acetic acid at high temperatures can deuterate the C2 through C7 positions. acs.org

Recent advancements have moved towards transition-metal-catalyzed approaches, which offer milder conditions and greater control. A significant breakthrough is the development of directing-group-free palladium-catalyzed methods. acs.orgworktribe.comchemrxiv.org These user-friendly platforms allow for programmable access to C2, C3, or C2-and-C3-deuterated indoles by slightly modifying reaction conditions. worktribe.comchemrxiv.org For example, palladium catalysis with deuterated acetic acid can achieve deuteration at both C2 and C3 positions, while a subsequent base treatment can selectively remove the more labile C3 deuterium, yielding a C2-deuterated indole. acs.org Conversely, performing the reaction without the palladium catalyst leads to selective deuteration at only the C3 position. acs.org

Another frontier is the selective deuteration of the indole's C4-position, which is known for its low reactivity. A recently developed strategy employs a transient directing group in a palladium-catalyzed reaction to achieve this difficult transformation. nih.gov The quest for new catalytic systems continues, with photocatalytic techniques also emerging as a promising avenue to generate deuterium radicals for labeling. researchgate.net

Table 1: Comparison of Regioselective Deuteration Methods for Indoles

MethodCatalyst/ReagentPosition(s) DeuteratedKey FeaturesReference
Acid-Catalyzed H-D ExchangeD₂SO₄ in CD₃ODBenzene ring (C4, C5, C6, C7)Effective for 3-substituted indoles. acs.org
Acid-Catalyzed H-D ExchangeCD₃CO₂D at 150 °CC2, C4, C5, C6, C7Suitable for 3-unsubstituted indoles. acs.org
Programmable Pd-CatalysisPd(OAc)₂ / CD₃CO₂DC2 and C3Directing-group-free; high deuterium incorporation. acs.orgworktribe.com
Reverse H-D ExchangeK₂CO₃ in protic solvent (post-Pd catalysis)C2 onlySelectively removes C3 deuterium from a C2,C3-dideuterated intermediate. acs.org
Metal-Free Acid MediationCD₃CO₂D (no Pd)C3 onlyHigh C3-deuteration values without column chromatography purification. acs.org
Transient Directing GroupPd-CatalysisC4Overcomes the low reactivity of the C4 position. nih.gov

Integration of Deuterated Indole Derivatives into Advanced Bioanalytical Platforms

Deuterated compounds like Methyl indole-2,4,5,6,7-D5-3-acetate are invaluable tools in advanced bioanalytical platforms, particularly in mass spectrometry (MS)-based assays. Their primary role is as internal standards for the precise quantification of their non-deuterated (protium) counterparts. nih.govnih.gov

The use of polydeuterated standards, such as indole-3-acetic acid-d5, offers significant advantages over non-labeled or singly-labeled standards. nih.gov When analyzing biological samples, the mass spectrometer measures a ratio of the analyte to the known concentration of the internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer, correcting for sample loss during preparation and analysis. nih.govspectroscopyonline.com

A key benefit of using a heavily deuterated standard is that its mass is shifted well beyond the natural isotopic cluster of the unlabeled analyte. nih.gov This prevents interference and allows for more accurate measurement. Furthermore, this clear separation of signals enables the use of reduced mass resolution, which can lead to a tenfold increase in sensitivity, allowing for the assay of nanogram quantities of the target compound. nih.gov Techniques like combined capillary gas chromatography-negative-ion chemical ionization mass spectrometry (GC-NCI-MS) have been developed for the sensitive determination of both deuterated and non-deuterated indoleacetic acids in biological fluids. nih.gov

Future advancements will likely focus on coupling these highly sensitive analytical methods with more complex biological systems to track metabolic pathways in real-time. The stability of the deuterium labels is crucial; deuterium on the indole ring (positions 4, 5, 6, and 7) is highly stable, ensuring the integrity of the internal standard throughout analytical procedures, including alkaline hydrolysis steps used to measure conjugated forms of indole derivatives. nih.gov

Table 2: Advantages of Deuterated Indoles in Bioanalytical Platforms

AdvantageDescriptionAnalytical ImpactReference
Correction for Sample VariabilityThe deuterated standard mimics the analyte's behavior during extraction, chromatography, and ionization.Improves accuracy and precision of quantification by normalizing for sample loss and matrix effects. nih.govspectroscopyonline.com
Signal SeparationThe mass of the polydeuterated standard is significantly different from the analyte, avoiding overlap with the natural isotope cluster.Reduces spectral interference, leading to cleaner data and more reliable quantification. nih.gov
Increased SensitivityClear signal separation allows for the use of lower mass resolution settings without sacrificing accuracy.Enables the detection and quantification of very low-concentration analytes (e.g., nanogram amounts). nih.gov
Metabolic TracerCan be used to trace the metabolic fate of indole compounds in biological systems.Provides insights into biochemical pathways and enzyme kinetics. nih.gov

Expansion of Kinetic Isotope Effect Studies to Broader Indole-Mediated Biological and Chemical Transformations

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and harder to break. wikipedia.orgepfl.ch Studying KIEs provides powerful insights into reaction mechanisms, particularly for identifying rate-determining steps that involve the cleavage of a C-H bond. wikipedia.orgnih.gov

In the context of indole biochemistry, KIE studies have been instrumental. For example, the enzyme Tryptophan 2,3-dioxygenase catalyzes the oxidative degradation of tryptophan. nih.gov Studies using deuterated water (D₂O) showed a primary KIE of 4.4, indicating that the abstraction of the indole N-H proton is at least partially rate-determining. nih.gov Furthermore, using L-[2-³H]tryptophan revealed a secondary KIE, which signals the formation of the C-O bond at the C2 position of the indole ring. nih.gov Such studies help to build a detailed picture of the enzyme's transition state.

Future research is poised to expand KIE studies to a wider array of indole-mediated transformations. This includes not only biological reactions catalyzed by enzymes like indoleamine 2,3-dioxygenase (IDO) but also fundamental chemical reactions. nih.govnih.gov Computational modeling is becoming an increasingly vital tool in this area, allowing researchers to predict KIE values for various proposed mechanisms and compare them to experimental results. ic.ac.uk These computational studies can explore how substituents on the indole ring influence the transition state and the resulting KIE, offering a path to designing experiments for further validation. ic.ac.uk The combination of experimental KIE measurements using specifically deuterated substrates like Methyl indole-2,4,5,6,7-D5-3-acetate and advanced computational modeling will be crucial for elucidating the mechanisms of complex biological and chemical processes involving the versatile indole scaffold.

Table 3: Applications of Kinetic Isotope Effect (KIE) in Indole Chemistry

System StudiedType of KIEIsotopic LabelKey FindingReference
Tryptophan 2,3-dioxygenasePrimary KIED₂O (Solvent)Indole proton abstraction is partially rate-determining (KIE = 4.4). nih.gov
Tryptophan 2,3-dioxygenaseSecondary KIEL-[2-³H]tryptophanProvided evidence for C-O bond formation at the C2 position during the reaction. nih.gov
Base-catalysed enolisation of indolin-2-onesPrimary KIE (Computed)Deuterium at C3KIE increases as the transition state becomes "later" (more product-like). ic.ac.uk
Decarboxylation of 3-indole carboxylatesPrimary KIE (Computed)Deuterium at C3Calculated KIE values matched well with experimental data, validating the computational model. ic.ac.uk
Cytochrome P450 ReactionsPrimary KIEDeuterium at site of hydroxylationA significant KIE is evidence that C-H bond breaking is at least partially rate-limiting in many P450 reactions. nih.gov

Q & A

Basic: What are the critical physical-chemical properties of Methyl indole-2,4,5,6,7-D5-3-acetate, and how do they influence experimental design?

Answer:
Key properties include:

PropertyValueSource
Molecular FormulaC11H6D5NO2
Molecular Weight194.241 g/mol
Density1.2±0.1 g/cm³
Boiling Point341.8±17.0 °C at 760 mmHg
Melting Point165–169 °C (literature)
Isotopic Purity98 atom % D

These properties dictate storage conditions (e.g., desiccation at -20°C to prevent degradation) and compatibility with analytical methods like LC-MS. The high isotopic purity ensures minimal interference in deuterium-based mass spectrometry workflows .

Basic: How is Methyl indole-2,4,5,6,7-D5-3-acetate synthesized, and what quality control steps are essential?

Answer:
Synthesis typically involves catalytic deuteration of the indole ring or esterification of pre-deuterated indole-3-acetic acid. Key steps include:

Deuterium labeling : Exchange reactions using D2O or deuterated reagents under controlled pH and temperature .

Esterification : Reaction of deuterated indole-3-acetic acid with methanol in the presence of acid catalysts .

Purification : Chromatographic separation (e.g., HPLC) to isolate the methyl ester form.

Quality control requires:

  • NMR spectroscopy to confirm deuterium positions and absence of proton contamination.
  • LC-MS/MS to verify isotopic purity (>98% D) and rule out byproducts .

Advanced: How can researchers validate the isotopic integrity of Methyl indole-2,4,5,6,7-D5-3-acetate in quantitative assays?

Answer:
Validation involves:

High-Resolution Mass Spectrometry (HRMS) : Compare observed vs. theoretical mass-to-charge (m/z) ratios to detect isotopic anomalies .

Fragmentation Analysis : Ensure deuterium labeling does not alter fragmentation pathways critical for quantification (e.g., stable indole ring cleavage) .

Cross-Validation : Spike unlabelled IAA into samples to assess isotopic cross-talk in MS signals .

Contradictions in data (e.g., inconsistent recovery rates) may arise from incomplete deuteration or matrix effects, necessitating recalibration with matrix-matched standards .

Advanced: What methodological challenges arise when using this compound in untargeted metabolomics, and how can they be mitigated?

Answer:
Challenges include:

  • Isotopic Interference : Co-elution with endogenous metabolites. Use HILIC chromatography to improve separation .
  • Ion Suppression : Biological matrices (e.g., plant extracts) may reduce ionization efficiency. Mitigate by:
    • Diluting samples to reduce matrix complexity.
    • Adding internal standards post-extraction to correct for recovery variations .
  • Data Normalization : Use software tools (e.g., XCMS, MS-DIAL) to deconvolute isotopic clusters and exclude false positives .

Basic: In which research applications is Methyl indole-2,4,5,6,7-D5-3-acetate most frequently employed?

Answer:
Primary applications include:

  • Plant Hormone Quantification : As a stable isotope-labeled internal standard for indole-3-acetic acid (IAA) in LC-MS/MS workflows .
  • Metabolomic Studies : Tracking auxin biosynthesis and catabolism in plant tissues under stress conditions .
  • Kinetic Studies : Investigating deuterium isotope effects on enzymatic reactions (e.g., IAA oxidase activity) .

Advanced: How does deuterium labeling at specific positions impact experimental outcomes in auxin research?

Answer:

  • Position-Specific Effects : Deuteration at C-2,4,5,6,7 minimizes interference with functional groups (e.g., C-3 acetate), preserving biochemical activity .
  • Isotope Effects : Heavy isotope incorporation (D5) slows enzymatic cleavage rates, enabling precise measurement of IAA turnover in vivo .
  • Contradictions : Discrepancies in reported half-lives may arise from partial deuteration; validate using synthetic analogs with defined labeling .

Basic: What protocols are recommended for preparing stock solutions of Methyl indole-2,4,5,6,7-D5-3-acetate?

Answer:

Solubility : Dissolve in methanol or acetonitrile (10 mM stock) due to low aqueous solubility .

Storage : Aliquot and store at -20°C to prevent ester hydrolysis .

Calibration : Prepare working standards in the same matrix as samples (e.g., plant homogenate) to account for extraction efficiency .

Advanced: How to troubleshoot discrepancies in recovery rates during auxin extraction workflows?

Answer:
Common issues and solutions:

  • Low Recovery : Optimize extraction solvents (e.g., 80% methanol with 1% acetic acid) to improve IAA solubility .
  • Matrix Effects : Use a post-extraction spike of deuterated standard to differentiate extraction losses from ion suppression .
  • Degradation : Include antioxidants (e.g., ascorbic acid) in buffers to prevent oxidative breakdown .

Table 1: Key Applications and Methodological Considerations

ApplicationMethodological InsightReference
IAA QuantificationUse HILIC for polar metabolite separation
Metabolic Flux AnalysisPair with 13C-labeled analogs for dual-isotope tracing
Enzyme KineticsCompare kcat values between deuterated/non-deuterated forms

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